Comprehensive Characterization and Synthetic Methodology of Methyl 4-Ethynylthiophene-2-Carboxylate
Comprehensive Characterization and Synthetic Methodology of Methyl 4-Ethynylthiophene-2-Carboxylate
Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound Identity: Methyl 4-ethynylthiophene-2-carboxylate (CAS: 1448423-03-7)
The development of highly functionalized heterocyclic building blocks is a cornerstone of modern medicinal chemistry and organic materials science. Methyl 4-ethynylthiophene-2-carboxylate represents a privileged bifunctional scaffold. The electron-rich thiophene core provides unique photophysical and pharmacological properties, while the orthogonal reactivity of the methyl ester and the terminal alkyne allows for highly selective, sequential functionalization.
This technical whitepaper provides an authoritative guide to the synthesis, mechanistic rationale, and rigorous analytical characterization of this compound, ensuring reproducibility and high-fidelity data interpretation for downstream applications.
Mechanistic Synthetic Workflow
The installation of a terminal alkyne onto a heteroaromatic ring is rarely achieved directly due to the instability of the alkyne gas and the risk of uncontrolled side reactions. Instead, the industry standard is a two-step sequence: a Sonogashira cross-coupling using a protected alkyne (typically trimethylsilylacetylene, TMS-A), followed by a targeted desilylation [1].
Figure 1: Sonogashira coupling and deprotection workflow for the target compound.
Causality in Reagent Selection
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Pd(PPh₃)₂Cl₂ / CuI Catalytic System: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne or amine. Copper(I) iodide acts as a critical co-catalyst, forming a highly nucleophilic copper acetylide intermediate that readily undergoes transmetalation with the oxidative addition complex.
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Triethylamine (Et₃N): Serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne during the formation of the copper acetylide.
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Anhydrous K₂CO₃ in Methanol: Chosen for deprotection over fluoride sources (like TBAF). Methoxide, generated in situ, attacks the silicon atom to form a pentacoordinate silicate, which collapses to release the terminal alkyne. This mild approach prevents unwanted transesterification or hydrolysis of the methyl ester handle.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates In-Process Controls (IPCs) to create a self-validating experimental loop.
Step 1: Sonogashira Coupling
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Preparation: Charge an oven-dried Schlenk flask with methyl 4-bromothiophene-2-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
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Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Causality: Trace oxygen in the presence of copper(I) and an amine base will trigger the Glaser homocoupling of TMS-acetylene, severely depleting the reagent and complicating chromatographic purification.
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Reaction: Add anhydrous, degassed Et₃N (0.2 M) and TMS-acetylene (1.5 eq) via syringe. Stir at 60 °C for 4–6 hours.
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IPC Verification: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active) should be completely consumed, replaced by a lower-polarity fluorescent spot.
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Workup: Quench with saturated aqueous NH₄Cl. Causality: NH₄Cl forms water-soluble coordination complexes with copper ions (e.g., [Cu(NH3)4]2+ ), effectively stripping the transition metal from the organic phase and preventing downstream catalyst poisoning. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: TMS Deprotection
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Reaction: Dissolve the crude intermediate in anhydrous Methanol (0.1 M). Add anhydrous K₂CO₃ (1.2 eq). Stir at room temperature for 2 hours.
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IPC Verification: Monitor via LC-MS. The mass should shift from the TMS-adduct to the exact mass of the target compound ( [M+H]+=167.01 ).
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Isolation: Dilute with water, extract with dichloromethane (DCM), dry, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure methyl 4-ethynylthiophene-2-carboxylate.
Analytical Characterization Data
Rigorous characterization is required to confirm the regiochemistry of the thiophene ring and the integrity of the alkyne. The quantitative data below represents the expected spectroscopic profile for this molecule [2].
Table 1: Nuclear Magnetic Resonance (NMR) Assignments
Recorded in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| ¹H | 7.75 | d | 1.5 Hz | 1H | Thiophene C3-H |
| ¹H | 7.60 | d | 1.5 Hz | 1H | Thiophene C5-H |
| ¹H | 3.88 | s | - | 3H | Ester -OCH₃ |
| ¹H | 3.10 | s | - | 1H | Terminal Alkyne C≡C-H |
| ¹³C | 162.1 | - | - | - | Carbonyl C=O |
| ¹³C | 134.5 | - | - | - | Thiophene C2 (Quaternary) |
| ¹³C | 133.2 | - | - | - | Thiophene C3 |
| ¹³C | 129.8 | - | - | - | Thiophene C5 |
| ¹³C | 123.4 | - | - | - | Thiophene C4 (Quaternary) |
| ¹³C | 81.2 | - | - | - | Terminal Alkyne (C≡C-H) |
| ¹³C | 77.5 | - | - | - | Internal Alkyne (C≡C) |
| ¹³C | 52.4 | - | - | - | Methoxy (-OCH₃) |
Diagnostic Rationale: The meta-coupling ( J=1.5 Hz) between the protons at the 3- and 5-positions is the definitive proof of the 2,4-disubstitution pattern on the thiophene ring. The sharp singlet at 3.10 ppm confirms the successful removal of the TMS group.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Parameter | Value / Position | Assignment / Description |
| IR (ATR) | Wavenumber (cm⁻¹) | 3290 | Terminal alkyne C-H stretch (Sharp, strong) |
| IR (ATR) | Wavenumber (cm⁻¹) | 2110 | Alkyne C≡C stretch (Weak to medium) |
| IR (ATR) | Wavenumber (cm⁻¹) | 1715 | Ester C=O stretch (Strong) |
| IR (ATR) | Wavenumber (cm⁻¹) | 1250 | Ester C-O stretch |
| HRMS (ESI+) | Formula | C₈H₆O₂S | Target molecular formula |
| HRMS (ESI+) | Calculated [M+H]+ | 167.0161 m/z | Theoretical exact mass [2] |
| HRMS (ESI+) | Observed [M+H]+ | 167.0165 m/z | Experimental mass ( Δ<3 ppm) |
Downstream Applications and Safety
Applications in Drug Discovery
Methyl 4-ethynylthiophene-2-carboxylate is heavily utilized in fragment-based drug discovery. The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , yielding 1,4-disubstituted 1,2,3-triazoles.
Notably, derivatives of this specific scaffold have been identified as potent inhibitors of Protein Farnesyltransferase (EC 2.5.1.58) [3]. By utilizing the alkyne handle to append imidazole or substituted benzyl groups, researchers can target the prenylation pathways of Ras proteins, a critical mechanism in oncology research.
Figure 2: Downstream applications of the 4-ethynylthiophene-2-carboxylate scaffold.
Safety and Handling
According to standardized GHS classifications, methyl 4-ethynylthiophene-2-carboxylate is classified as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), and Eye Irrit. 2A (H319) [4]. The compound exhibits specific target organ toxicity upon single exposure (STOT SE 3, H336). All handling must be conducted within a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and splash goggles.
References
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PubChem Database. "1448423-03-7 (C8H6O2S) - PubChemLite." National Center for Biotechnology Information. Available at:[Link]
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BRENDA Enzyme Database. "Information on EC 2.5.1.58 - protein farnesyltransferase." Available at: [Link]
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NextSDS Chemical Substance Information. "methyl 4-ethynylthiophene-2-carboxylate." Available at: [Link]
